molecular formula C15H13FN2O3S B1241983 N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B1241983
M. Wt: 320.3 g/mol
InChI Key: BANOCBYMYBHZCK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a quinoline core, and a sulfonamide moiety

Scientific Research Applications

Synthesis and Structural Properties

  • Precursor to Biologically Active Substituted Quinolines: The title compound is used as a precursor for biologically active substituted quinolines. Its structure shares similarities with other N-phenylmethane sulfonamide derivatives, exhibiting specific geometric properties and forming a six-membered ring via intramolecular N—H⋯O hydrogen bonding (Zia-ur-Rehman et al., 2008).

Biological and Pharmacological Activities

  • Inhibitor of Tubulin Polymerization with Anti-Cancer Activity

    Quinoline sulfonamide derivatives, including N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, show potential as inhibitors of tubulin polymerization, exhibiting strong inhibitory effects on cancer cell proliferation, notably in the HeLa cell line (Ma & Gong, 2022).

  • Synthesis of Fluorinated Isoquinolines and Quinolines

    The compound is involved in the synthesis of fluorinated isoquinolines and quinolines, demonstrating high yields in specific chemical processes. These derivatives are significant in medicinal chemistry due to their unique properties (Ichikawa et al., 2006).

  • Antitumor Properties

    The compound has been studied in the synthesis of various derivatives that exhibit selective in vitro inhibition of cancer cell lines, indicating its potential as an antitumor agent (McCarroll et al., 2007).

  • Cytotoxic Activity Against Cancer Cell Lines

    It has been used to synthesize sulfonamide derivatives with significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Chemical Transformations and Synthesis

  • Intermediates to Sulfonyl Derivatives

    It serves as an intermediate in the production of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, playing a crucial role in medicinal chemistry (Patel, Laha, & Moschitto, 2022).

  • Synthesis of Quinolone Ring System

    The compound is integral to the methods for synthesizing the quinolone ring system, a key structure in combating infections (Grohe, 1998).

Miscellaneous Applications

  • Fluorinating Agents

    Utilized in oxidative fluorination reactions, the compound serves as a precursor for the production of 4-fluorophenyl sulfonamides (Buckingham et al., 2015).

  • Amylolytic Agents

    Derivatives of this compound have been synthesized and shown to have significant activity as amylolytic agents against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2

Properties

Molecular Formula

C15H13FN2O3S

Molecular Weight

320.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C15H13FN2O3S/c16-11-2-4-12(5-3-11)18-22(20,21)13-6-7-14-10(9-13)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19)

InChI Key

BANOCBYMYBHZCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

solubility

48.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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